

Introduction: The Role of Isotopic Labeling in Modern Analytics

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Compound of Interest

Compound Name: 2-Phenyl-1,3-propanediol-d4

Cat. No.: B027901

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In the landscape of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled (SIL) compounds as internal standards has become the gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. **2-Phenyl-1,3-propanediol-d4**, the deuterated analogue of 2-Phenyl-1,3-propanediol, exemplifies such a critical analytical tool. It is primarily utilized as an internal standard for the quantification of Felbamate, an anti-epileptic drug, and its metabolites in complex biological matrices.[1][2]

The strategic replacement of four hydrogen atoms with deuterium imparts a 4-dalton mass shift, allowing for clear differentiation from the unlabeled analyte by a mass spectrometer. Crucially, this substitution has a negligible effect on the molecule's physicochemical properties, such as chromatographic retention time, extraction efficiency, and ionization response. This near-identical behavior is the cornerstone of its utility, as it enables the SIL standard to meticulously track the analyte through every stage of sample preparation and analysis, correcting for variability and matrix effects to ensure highly accurate quantification.[3]

This guide offers a comprehensive exploration of the physicochemical properties of **2-Phenyl-1,3-propanediol-d4**, providing researchers, scientists, and drug development professionals with the core data and methodologies required for its effective implementation.

Section 1: Core Physicochemical Characteristics

The fundamental properties of **2-Phenyl-1,3-propanediol-d4** are rooted in its non-deuterated counterpart. The introduction of deuterium atoms results in a predictable increase in molecular

weight, while properties governed by intermolecular forces, such as melting and boiling points, are not significantly altered.

Data Summary: Physicochemical Properties

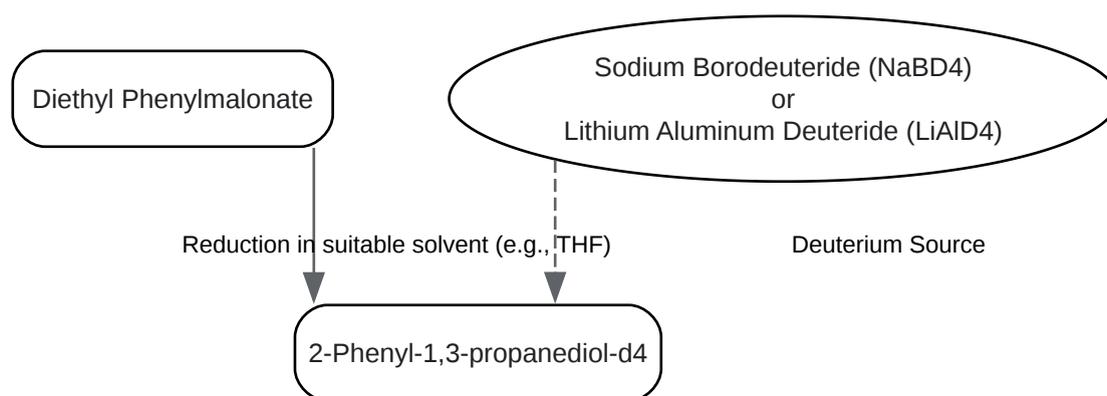
Property	2-Phenyl-1,3-propanediol (Unlabeled)	2-Phenyl-1,3-propanediol-d4 (Labeled)	Data Source
Chemical Structure	HOCH ₂ CH(C ₆ H ₅)CH ₂ OH	HOCD ₂ CH(C ₆ H ₅)CD ₂ OH	[2][4]
CAS Number	1570-95-2	98704-00-8	[2][4]
Molecular Formula	C ₉ H ₁₂ O ₂	C ₉ H ₈ D ₄ O ₂	[2][5]
Molecular Weight	152.19 g/mol	156.22 g/mol	[2][6]
Appearance	White to Off-White Solid	White Solid	[2][7]
Melting Point	53-56 °C	Expected to be similar to unlabeled	[4][6][8]
Boiling Point	176 °C @ 13 Torr	Expected to be similar to unlabeled	[7]
Solubility	Slightly soluble in Chloroform and Methanol.	Expected to be similar to unlabeled. Miscible with water, acetone.[7] [9]	
pKa	14.26 ± 0.10 (Predicted)	Expected to be similar to unlabeled	[7]

Section 2: Synthesis and Isotopic Labeling Strategy

While specific synthesis routes for commercial **2-Phenyl-1,3-propanediol-d4** are often proprietary, a logical and common approach involves the reduction of a suitable precursor with a deuterated reducing agent. This ensures the precise incorporation of deuterium at non-exchangeable positions. A highly plausible pathway starts from diethyl phenylmalonate.

The reduction of the ester groups to hydroxyl groups can be achieved using powerful reducing agents. To introduce the deuterium labels at the C1 and C3 positions, a deuterated reagent such as sodium borodeuteride (NaBD_4) or lithium aluminum deuteride (LiAlD_4) would be employed.

A patented method for synthesizing the unlabeled compound involves the reduction of diethyl phenylmalonate with sodium borohydride in the presence of a phosphate buffer to improve yield and purity.[10] Adapting this for deuteration would involve the substitution of NaBH_4 with NaBD_4 .

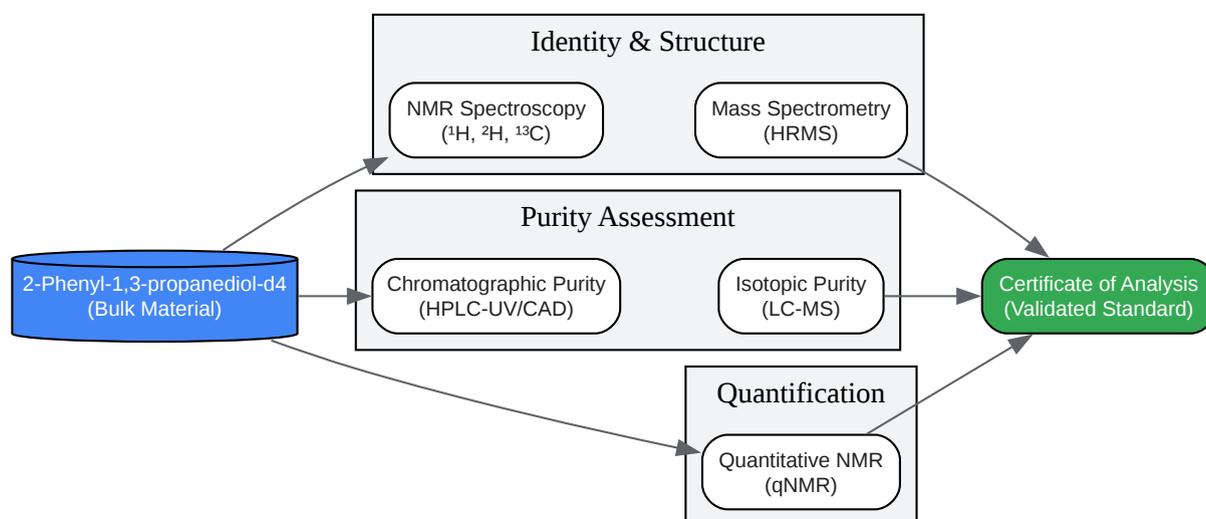


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Caption: Plausible synthetic pathway for **2-Phenyl-1,3-propanediol-d4**.

Section 3: Analytical Characterization and Quality Control

The validation of a stable isotope-labeled standard is a multi-faceted process requiring orthogonal analytical techniques to confirm its identity, purity (both chemical and isotopic), and concentration.[11] This ensures the integrity of the quantitative data it helps generate.



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Caption: Comprehensive analytical workflow for validating a SIL standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Expertise & Causality: MS is the definitive technique for confirming the mass of the deuterated molecule and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition ($\text{C}_9\text{H}_8\text{D}_4\text{O}_2$). For isotopic purity, LC-MS is used to measure the relative abundance of the desired d4 isotopologue compared to lower (d0-d3) and higher (d5+) isotopologues. An isotopic enrichment of $\geq 98\%$ is typically required for high-quality internal standards.[3]

Protocol: Isotopic Purity Assessment by LC-MS

- **Standard Preparation:** Prepare a solution of **2-Phenyl-1,3-propanediol-d4** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of $\sim 1 \mu\text{g/mL}$.
- **Chromatography:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Acquisition: Full scan mode to observe all isotopologues. Alternatively, use Selected Ion Monitoring (SIM) to monitor the specific m/z for each isotopologue (e.g., d0 to d5).[12]
- Data Analysis: Integrate the peak areas for each monitored isotopologue. Calculate isotopic purity as: $(\text{Area}_{d4} / \text{Sum of Areas}_{d0-dn}) * 100\%$.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Causality: While MS confirms what the mass is, NMR confirms where the deuterium labels are located. This provides unequivocal structural proof.[11]

- ¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons on the C1 and C3 carbons (the -CH₂OH groups) in the unlabeled compound will be absent or significantly diminished in the d4-labeled version. This directly confirms the site of deuteration. The hydroxyl (-OH) protons will still be visible but can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing their signals to disappear.[13]
- ¹³C NMR: The carbon signals for C1 and C3 will show coupling to deuterium (C-D coupling), resulting in characteristic multiplets, and a slight upfield shift compared to the unlabeled compound.
- ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, showing a signal that confirms the presence of deuterium at the expected chemical shift.

Protocol: ¹H NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **2-Phenyl-1,3-propanediol-d4** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- H-D Exchange (Optional): After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the spectrum to identify the exchangeable -OH proton signals.
- Analysis: Compare the spectrum to that of an authentic standard of the unlabeled 2-Phenyl-1,3-propanediol. Confirm the absence of signals for the C1 and C3 protons.

Section 4: Applications in Quantitative Bioanalysis

The primary application of **2-Phenyl-1,3-propanediol-d4** is as an internal standard for the quantification of Felbamate or its metabolites in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.[1][14]

Causality: Why SIL Internal Standards are Superior In a typical bioanalytical workflow, a sample (e.g., plasma) undergoes multiple steps: protein precipitation, liquid-liquid extraction or solid-phase extraction, concentration, and finally, injection into an LC-MS system. Analyte can be lost at any step. An ideal internal standard is added at the very beginning and experiences the exact same proportional loss as the analyte. Because **2-Phenyl-1,3-propanediol-d4** is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression). The mass spectrometer distinguishes them by their mass difference. The final concentration is calculated based on the ratio of the analyte response to the internal standard response, which remains constant regardless of sample preparation variability or matrix-induced ion suppression.[3]

Section 5: Safety, Handling, and Storage

While a specific safety data sheet for the d4 version may be limited, the toxicological profile is expected to be identical to the unlabeled compound.

- Hazard Identification: Based on the data for 2-Phenyl-1,3-propanediol, the compound is classified as causing serious eye damage (H318).[4][5]

- Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15][16] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[17]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[15][18] For long-term stability as a certified standard, storage at 2-8°C is often recommended.[2]

Conclusion

2-Phenyl-1,3-propanediol-d4 is more than just a molecule with a higher mass; it is a precision tool engineered for high-stakes analytical chemistry. Its value is defined by a set of well-characterized physicochemical properties that are nearly identical to its non-deuterated analogue, allowing it to serve as an ideal internal standard. A thorough characterization, combining mass spectrometry to confirm isotopic purity and NMR to verify the location of the labels, is essential for its validation. For researchers in drug metabolism and pharmacokinetics, the proper use of this and similar SIL standards is a foundational element for producing reliable, reproducible, and defensible quantitative data.

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